molecular formula C10H8BrNO B2440981 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 1597963-23-9

8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2440981
CAS No.: 1597963-23-9
M. Wt: 238.084
InChI Key: AKZYODAXWHQLGP-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one ( 1597963-23-9) is a high-purity chemical compound provided for research and development purposes. This brominated dihydroisoquinolone derivative has a molecular formula of C 10 H 8 BrNO and a molecular weight of 238.08 g/mol [ 1 ]. The dihydroisoquinolin-1-one scaffold is a privileged structure in medicinal and agrochemical research, frequently encountered in compounds with diverse biological activities [ 2 ]. This specific 8-bromo-3-methyl analog serves as a versatile synthetic intermediate or building block for the development of novel active molecules. Researchers utilize this core structure in the synthesis of more complex derivatives, particularly through the Castagnoli-Cushman reaction, which is a robust method for generating diverse chemical libraries for bioactivity screening [ 2 ]. The presence of the bromine atom offers a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) [ 6 ]. This product is intended for research applications only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

8-bromo-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYODAXWHQLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597963-23-9
Record name 8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one as an anticancer agent. Research indicates that derivatives of the isoquinoline structure exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting WDR5, a protein implicated in cancer progression.

Case Study :
A study demonstrated that derivatives with the 3,4-dihydroisoquinolinone core exhibited binding affinities below the detection limit for WDR5, with significant antiproliferative activity observed in MV4:11 cells (GI50 = 38 nM) . The structural modifications led to improved selectivity and potency against cancer cells, indicating that further optimization of this compound could yield effective anticancer therapies.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The design of hybrid compounds incorporating the 3,4-dihydroisoquinolinone structure has led to dual-target inhibitors that can modulate cholinesterase and monoamine oxidase activities.

Case Study :
A series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their ability to inhibit cholinesterases and monoamine oxidases. These compounds demonstrated significant potential in crossing the blood-brain barrier and exhibited promising neuroprotective effects . The incorporation of dithiocarbamate moieties further enhanced their multifunctional capabilities against Alzheimer’s disease.

Pharmacological Properties

The pharmacokinetic properties of this compound have been assessed through various in vitro assays. It exhibited moderate aqueous solubility and permeability characteristics, which are critical for oral bioavailability.

PropertyValue
Aqueous Solubility42 μM at pH 7.4
PAMPA PermeabilityPe=1.4×106P_e=1.4\times 10^{-6} cm/s
ToxicitySigns of acute toxicity observed

Despite its moderate solubility, initial pharmacokinetic studies indicated challenges related to oral exposure when administered in vivo .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been a focal point for research aimed at optimizing their biological activities. Structure-activity relationship studies have revealed that modifications to the core structure can significantly influence their potency and selectivity against specific targets.

Key Findings :

  • Structural modifications have led to increased binding affinity and cellular activity.
  • The introduction of various substituents on the isoquinoline scaffold has been shown to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Biological Activity

8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to summarize its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H8BrN
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 1597963-23-9

The presence of a bromine atom and the isoquinoline structure contributes to its unique reactivity and potential biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM)
HepG2 (liver cancer)< 25
MCF-7 (breast cancer)< 25
PC-3 (prostate cancer)26 - 50

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed notable activity against several bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusPotent
Escherichia coliModerate
Bacillus subtilisModerate

In these studies, this compound demonstrated a mechanism involving disruption of bacterial cell membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in malignant cells, leading to programmed cell death.
  • Antimicrobial Mechanism : The compound may interact with bacterial membranes or intracellular targets, disrupting essential cellular functions .

Study on Anticancer Effects

A study published in MDPI reported that this compound exhibited significant anti-proliferative effects on HepG2 and MCF-7 cell lines with IC50 values below 25 µM. The study utilized the MTT assay to quantify cell viability after treatment with the compound over various time intervals .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Q & A

Q. What are the standard synthetic protocols for 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer : A common synthesis route involves bromination of precursor isoquinolinone derivatives under controlled conditions. For example, hydrobromic acid (48% aqueous) in acetonitrile at 0°C has been used for bromination of structurally similar compounds (e.g., 7-bromo derivatives) . Key steps include:
  • Precursor dissolution in chilled acetonitrile.
  • Gradual addition of HBr to avoid exothermic side reactions.
  • Monitoring reaction progress via TLC or HPLC.
    Data Table :
PrecursorSolventTemperatureBrominating AgentYield
7-Amino-3,4-dihydroisoquinolinoneAcetonitrile0°C48% HBr63%

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • 1H NMR : Analyze aromatic proton environments (e.g., δ 8.29 ppm for pyridine derivatives) and methyl group signals (δ 3.48 ppm) .
  • ESIMS : Confirm molecular ion peaks (e.g., m/z 291.2 and 293.2 for brominated analogs) .
  • InChI/SMILES : Validate structural integrity using standardized notations (e.g., SMILES: O=C(C=CC1=CC=C2)NC1=C2Br) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3) to enhance bromination efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics .
  • Temperature Gradients : Perform reactions at 0°C vs. room temperature to minimize side products .

Q. How to address discrepancies in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • X-ray Crystallography : Confirm crystal structure if NMR/ESIMS data are ambiguous .
  • Batch Analysis : Compare multiple synthesis batches to identify systematic errors .

Q. How to evaluate the compound’s reactivity for heterocyclic functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : Test reactivity with nitrating agents or sulfonating reagents.
  • Metal-Catalyzed Coupling : Explore Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., aryl bromides as partners) .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature conditions.

Q. How to design structural analogs for SAR studies?

  • Methodological Answer :
  • Similarity Analysis : Use PubChem data to identify analogs (e.g., 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one, similarity score 0.95) .
  • Bioisosteric Replacement : Substitute bromine with chlorine or methyl groups to assess activity changes.
    Data Table :
Analog CAS No.Structural SimilarityKey Modifications
724422-42-80.95Methyl at C3
147497-32-30.92Bromine at C6

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